GSK-J2 sodium salt is a bioactive small molecule primarily utilized in scientific research as a negative control compound for GSK-J1. It is characterized as a pyridine regio-isomer of GSK-J1 and is known for its minimal inhibitory action against the histone H3 lysine 27 demethylase, Jumonji C domain-containing protein 3, with an inhibitory concentration (IC₅₀) exceeding 100 micromolar. This compound's role as a negative control makes it essential for validating the specificity and efficacy of other compounds in various biological studies related to epigenetics and disease mechanisms.
GSK-J2 sodium salt is classified under the category of chemical compounds known as histone demethylase inhibitors. It is sourced from specialized chemical manufacturers and research laboratories, where it is produced under strict quality control conditions to ensure high purity levels. The compound has been cataloged with the Chemical Abstracts Service number 2108665-15-0, facilitating its identification in scientific literature and databases.
The synthesis of GSK-J2 sodium salt involves several key steps aimed at achieving the desired pyridine regio-isomer. The general synthetic route can be summarized as follows:
GSK-J2 sodium salt exhibits a distinct molecular structure typical of pyridine derivatives. Its molecular formula is C₁₄H₁₈N₂NaO₃S, with a molecular weight of approximately 298.36 g/mol. The structural configuration includes a pyridine ring substituted with various functional groups that influence its biological activity.
GSK-J2 sodium salt is relatively stable and does not undergo significant chemical reactions under standard laboratory conditions. While it can theoretically participate in oxidation or reduction reactions, such processes are not typically observed due to its role as a control compound.
GSK-J2 sodium salt functions primarily as a negative control in studies involving histone demethylases. Unlike GSK-J1, which inhibits the activity of Jumonji C domain-containing protein 3 by binding to its active site, GSK-J2 does not exhibit any specific biological activity against this target.
GSK-J2 sodium salt is typically presented as a white to off-white solid, which is stable under normal laboratory conditions. Its solubility profile allows it to be used effectively in various aqueous solutions relevant for biological assays.
GSK-J2 sodium salt finds extensive use across multiple scientific domains:
GSK-J2 sodium salt (3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoic acid, monosodium salt) is primarily employed as a critical negative control in epigenetic research targeting H3K27me2/3-specific demethylases JMJD3 (KDM6B) and UTX (KDM6A). Unlike its active analog GSK-J1, GSK-J2 exhibits negligible inhibitory activity against these enzymes (IC₅₀ > 100 µM), enabling researchers to isolate specific pharmacological effects from off-target or assay-specific artifacts [7]. This functional distinction is pivotal for:
Table 1: Key Epigenetic Targets of GSK-J Compounds
Compound | Target | IC₅₀/Activity | Primary Research Use |
---|---|---|---|
GSK-J1 | JMJD3/UTX | ~60 nM | Active inhibitor of H3K27me2/3 demethylation |
GSK-J2 | JMJD3/UTX | >100 µM | Negative control for GSK-J1 activity |
GSK-J4 | JMJD3/UTX | Active in cells | Cell-permeable prodrug of GSK-J1 |
GSK-J5 | N/A | Inactive | Cell-permeable prodrug of GSK-J2 (control) |
The inactivity of GSK-J2 relative to GSK-J1 is attributed to pyridine ring regio-isomerism. Structural analyses reveal:
AlphaScreen technology quantifies GSK-J2’s weak binding to JMJD3/UTX:
Table 2: AlphaScreen Binding Assay Data for GSK-J2 vs. GSK-J1
Parameter | GSK-J1 | GSK-J2 | Assay Conditions |
---|---|---|---|
IC₅₀ (JMJD3) | 60–90 nM | >100 µM | 50 nM JMJD3, 20 nM peptide |
IC₅₀ (UTX) | 80–120 nM | >100 µM | 50 nM UTX, 20 nM peptide |
K_d (JMJD3, SPR) | 20–40 nM | >10 µM | His-tagged JMJD3, H3K27me3 substrate |
Hill Slope | ~1.0 | N/A | Indicates non-cooperative binding |
As a catalytically inert analog, GSK-J2 clarifies selectivity profiles across the 2-OG oxygenase superfamily:
Table 3: Selectivity Profile of GSK-J2 Across 2-OG Oxygenases
Enzyme Target | Family | % Activity Remaining (10 µM GSK-J2) | GSK-J1 IC₅₀ |
---|---|---|---|
JMJD3 (KDM6B) | Jumonji | 98–100% | 60 nM |
PHD2 (EGLN1) | HIF-PH | 95–102% | 1.5 µM |
CP4H (collagen PH) | Procollagen | >100% | >50 µM |
TET1 | DNA demethylase | 97% | >50 µM |
FIH (HIF asparaginyl) | HIF-PH | 92% | 8 µM |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7